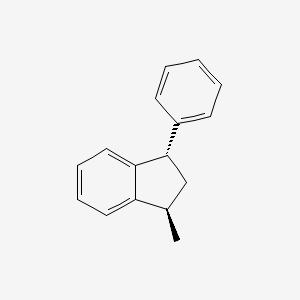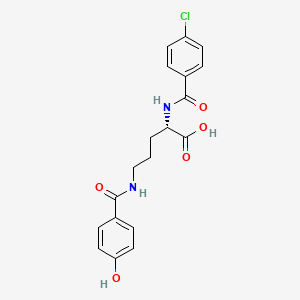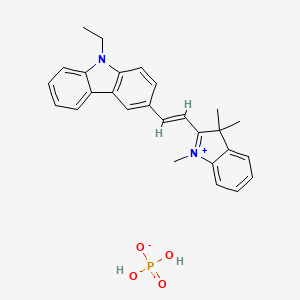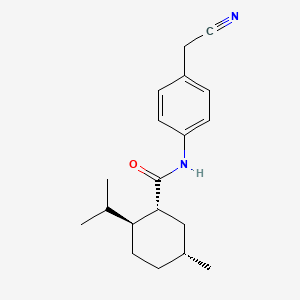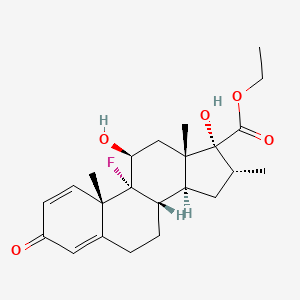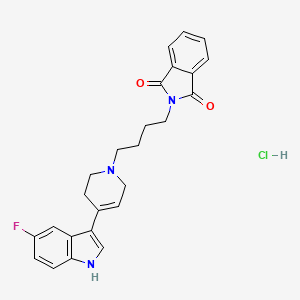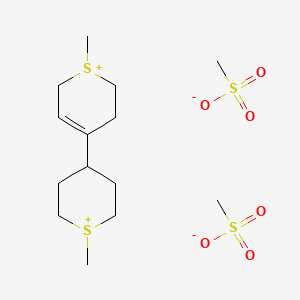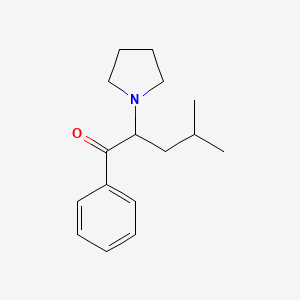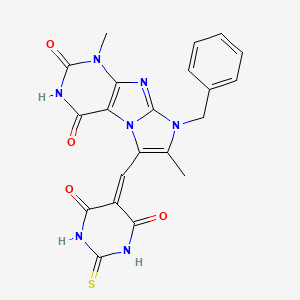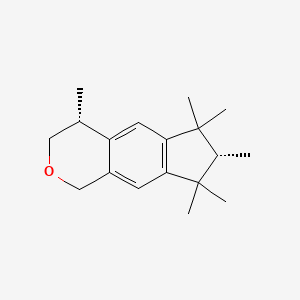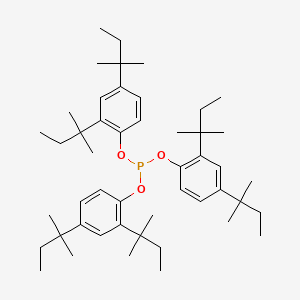
Tris(2,4-di-tert-pentylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,4-di-tert-pentylphenyl) phosphite is an organophosphorus compound with the molecular formula C48H75O3P. This compound is a phosphite ester derived from di-tert-pentyl phenol. It is widely used as a stabilizer in polymers, where it functions as an antioxidant. The compound is known for its ability to undergo metallation reactions, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4-di-tert-pentylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2,4-di-tert-pentylphenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the outlet. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,4-di-tert-pentylphenyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: The phenolic groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under an inert atmosphere.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Phosphates
Reduction: Phosphines
Substitution: Alkylated or acylated phenolic derivatives
Applications De Recherche Scientifique
Tris(2,4-di-tert-pentylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is used in the study of antioxidant mechanisms and the protection of biological molecules from oxidative damage.
Medicine: It is investigated for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: The compound is used in the production of plastics, rubber, and coatings to improve their durability and resistance to oxidation.
Mécanisme D'action
The primary mechanism of action of Tris(2,4-di-tert-pentylphenyl) phosphite is its ability to act as an antioxidant. It achieves this by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage to polymers and other materials. The molecular targets include free radicals and reactive oxygen species. The pathways involved in its antioxidant activity include the stabilization of free radicals and the inhibition of radical chain reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(nonylphenyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphate
Uniqueness
Tris(2,4-di-tert-pentylphenyl) phosphite is unique due to its larger alkyl groups, which provide better steric hindrance and enhance its stability as an antioxidant. This makes it more effective in preventing the degradation of polymers compared to similar compounds with smaller alkyl groups.
Propriétés
Numéro CAS |
1065-97-0 |
|---|---|
Formule moléculaire |
C48H75O3P |
Poids moléculaire |
731.1 g/mol |
Nom IUPAC |
tris[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite |
InChI |
InChI=1S/C48H75O3P/c1-19-43(7,8)34-25-28-40(37(31-34)46(13,14)22-4)49-52(50-41-29-26-35(44(9,10)20-2)32-38(41)47(15,16)23-5)51-42-30-27-36(45(11,12)21-3)33-39(42)48(17,18)24-6/h25-33H,19-24H2,1-18H3 |
Clé InChI |
ZMPODEGAECKFEA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


